molecular formula C16H14O7 B3281610 Aspirin salicylic acid CAS No. 73836-71-2

Aspirin salicylic acid

Cat. No.: B3281610
CAS No.: 73836-71-2
M. Wt: 318.28 g/mol
InChI Key: OTJFTZJLQGKXCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aspirin, also known as acetylsalicylic acid, is a widely used medication that serves as an analgesic, antipyretic, and anti-inflammatory agent. It is derived from salicylic acid, a compound found in the bark of willow trees. Aspirin is effective in reducing pain, fever, and inflammation, and has been used for the treatment of various conditions such as rheumatoid arthritis, rheumatic fever, and mild infections . Salicylic acid itself has a long history of use in traditional medicine for its pain-relieving properties .

Properties

IUPAC Name

2-acetyloxybenzoic acid;2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4.C7H6O3/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;8-6-4-2-1-3-5(6)7(9)10/h2-5H,1H3,(H,11,12);1-4,8H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJFTZJLQGKXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)O.C1=CC=C(C(=C1)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

73836-71-2
Details Compound: Benzoic acid, 2-(acetyloxy)-, polymer with 2-hydroxybenzoic acid
Record name Benzoic acid, 2-(acetyloxy)-, polymer with 2-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73836-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80994953
Record name 2-(Acetyloxy)benzoic acid--2-hydroxybenzoic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80994953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73836-71-2
Record name Benzoic acid, 2-(acetyloxy)-, polymer with 2-hydroxybenzoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(Acetyloxy)benzoic acid--2-hydroxybenzoic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80994953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aspirin is synthesized through the esterification of salicylic acid with acetic anhydride. The reaction is catalyzed by a strong acid, typically sulfuric acid or phosphoric acid. The process involves the following steps:

    Mixing: Salicylic acid is mixed with acetic anhydride in the presence of a few drops of concentrated sulfuric acid.

    Heating: The mixture is heated in a water bath at around 60-80°C for about 15-20 minutes.

    Quenching: Water is added to the reaction mixture to quench the excess acetic anhydride, leading to the precipitation of aspirin.

    Filtration: The solid aspirin is separated from the reaction mixture by vacuum filtration .

Industrial Production Methods: In industrial settings, the synthesis of aspirin follows a similar process but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous reactors and automated systems ensures efficient production. The final product is purified through recrystallization and other techniques to meet pharmaceutical standards .

Chemical Reactions Analysis

Hydrolysis of Aspirin

Aspirin undergoes hydrolysis in aqueous media to form salicylic acid and acetic acid :

Aspirin+H2OSalicylic acid+Acetic acid\text{Aspirin}+\text{H}_2\text{O}\rightarrow \text{Salicylic acid}+\text{Acetic acid}

Kinetics :

  • Rate constants increase with temperature and pH . Hydrolysis is accelerated in alkaline conditions (e.g., intestinal pH) .

  • Data for hydrolysis at pH 7.0 and 37°C :

Time (h)[Aspirin] (M)[Salicylic acid] (M)
05.55 × 103^{-3}0.00
1003.83 × 103^{-3}1.72 × 103^{-3}
3001.82 × 103^{-3}3.73 × 103^{-3}

Mechanistic Insights :

  • General acid catalysis involves proton transfer in the transition state .

  • Hydrolysis in delayed-release tablets can result in up to 4.0% salicylic acid , exceeding pharmacopeial limits .

Reaction with Sodium Bicarbonate

Aspirin reacts with sodium bicarbonate to form water-soluble sodium acetylsalicylate:

Aspirin+NaHCO3Sodium acetylsalicylate+CO2+H2O\text{Aspirin}+\text{NaHCO}_3\rightarrow \text{Sodium acetylsalicylate}+\text{CO}_2+\text{H}_2\text{O}

This reaction is utilized to improve aspirin’s solubility for pharmaceutical formulations .

Biochemical Reactions: COX-1 Acetylation

Aspirin’s antiplatelet action stems from irreversible acetylation of cyclooxygenase-1 (COX-1):

COX 1+AspirinAcetylated COX 1+Salicylic acid\text{COX 1}+\text{Aspirin}\rightarrow \text{Acetylated COX 1}+\text{Salicylic acid}

  • Acetylation occurs at Serine-529 , blocking arachidonic acid binding and thromboxane A2_2 synthesis .

  • Salicylic acid lacks this acetyl group and exhibits no antiplatelet activity .

Comparative Stability and Degradation

  • Activation energy for aspirin hydrolysis: ~63 kJ/mol .

  • Degradation products : Salicylic acid and acetic acid contribute to gastrointestinal irritation .

Scientific Research Applications

Aspirin, also known as acetylsalicylic acid (ASA), and its metabolite salicylic acid (SA) have a wide range of applications, from pain relief to potential anticancer and antiviral properties . Aspirin's origins can be traced back to active principles isolated from salicylate-containing herbs, such as white willow and meadowsweet .

Traditional and Current Medical Uses

Aspirin has been used for over a century for various conditions, including pain relief and blood pressure control . Both acetylsalicylic acid and salicylic acid have been found to have anti-inflammatory and anti-platelet effects . Salicylic acid was historically used to treat conditions such as acute rheumatism, typhus, and diabetes .

Aspirin is known to produce its analgesic effect by acetylating and inhibiting cyclooxygenase . It interferes with the expression of many proinflammatory modulators, activates adenosine-monophosphate activated protein kinase (AMPK), and inhibits phosphofructokinase .

Aspirin has demonstrated effectiveness against:

  • Fever and Arthralgia: High fever and joint pain associated with rheumatic fever decreased within five days of aspirin treatment .
  • Viral Infections: Acetylsalicylic acid demonstrates antiviral activity against rhino- and influenza viruses at high concentrations and can suppress SARS-CoV-2 replication .
  • Cardiovascular Issues: Regular aspirin use has been studied in relation to coronary deaths .

Anticancer Properties

Both ASA and SA have demonstrated anticancer effects against melanoma in murine models . These drugs promote pro-apoptotic effects in both in vivo and in vitro models, triggering endoplasmic reticulum (ER) stress, which upregulates the pro-apoptotic transcription factor CHOP . This ER stress is initiated by ASA/SA-triggered Akt/mTOR/AMPK-dependent activation of nitric oxide synthase 3 (eNOS), increasing nitric oxide and reactive oxygen species production .

Effects on Glucose Metabolism

Salicylate administration can inhibit increases in blood glucose, serum pyruvic acid, and serum lactic acid levels, similar to the effects of thyroxine .

Side Effects

Mechanism of Action

Aspirin exerts its effects by irreversibly inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins and thromboxanes. This inhibition reduces inflammation, pain, and fever. Aspirin’s antiplatelet effect is due to its ability to inhibit thromboxane A2, a molecule that promotes platelet aggregation .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Aspirin belongs to the family of salicylates, which includes several similar compounds:

Uniqueness of Aspirin: Aspirin’s unique feature is its irreversible inhibition of the COX enzyme, which distinguishes it from other nonsteroidal anti-inflammatory drugs (NSAIDs) that are reversible inhibitors. This property makes aspirin particularly effective as an antiplatelet agent .

Biological Activity

Aspirin, chemically known as acetylsalicylic acid (ASA), is widely recognized for its analgesic, anti-inflammatory, and antipyretic properties. Upon administration, aspirin is rapidly metabolized to salicylic acid (SA), which is primarily responsible for many of its biological activities. This article delves into the biological activity of aspirin and its active metabolite salicylic acid, highlighting their mechanisms of action, therapeutic effects, and relevant research findings.

1. Anti-inflammatory Effects:
Salicylic acid exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. While aspirin has a more potent inhibitory effect on COX-1, salicylic acid's IC50 for COX-2 is significantly higher (>100 mg/L) compared to that of aspirin (6.3 mg/L) . This suggests that while both compounds share anti-inflammatory properties, their mechanisms may differ.

2. Modulation of Inflammatory Responses:
Recent studies have identified high mobility group box 1 (HMGB1) as a novel target for salicylic acid. HMGB1 is a damage-associated molecular pattern molecule involved in inflammation. Salicylic acid binds to HMGB1, inhibiting its proinflammatory activities and reducing the expression of cytokines such as COX-2 .

3. Antiviral Activity:
Research has indicated that both aspirin and salicylic acid possess antiviral properties. They have been shown to inhibit the replication of SARS-CoV-2 in vitro by affecting post-entry pathways without interfering with viral entry . This points towards a potential application in treating viral infections.

Therapeutic Applications

1. Cardiovascular Health:
Aspirin is widely used for the prevention of cardiovascular events due to its antiplatelet effects. A randomized controlled trial demonstrated a 12% reduction in total mortality among patients treated with aspirin after myocardial infarction . The conversion of aspirin to salicylic acid contributes to these effects.

2. Cancer Prevention:
Epidemiological studies suggest that regular use of aspirin may lower the risk of colorectal cancer, potentially through mechanisms involving salicylic acid . Salicylic acid has been observed to inhibit cell cycle regulatory proteins, which may contribute to its chemopreventive effects .

Case Studies

StudyDescriptionFindings
Randomized Controlled TrialEvaluated the effects of aspirin on reinfarction rates in men post-myocardial infarction12% reduction in total mortality at 6 months
Colorectal Cancer Risk StudyAnalyzed the relationship between salicylic acid levels and colorectal cancer riskNo significant association found; however, observational data suggested potential protective effects
Antiviral Activity StudyInvestigated the effects of ASA and SA on SARS-CoV-2Significant inhibition of viral replication observed in vitro

Safety and Toxicology

While salicylic acid has beneficial effects, it is important to consider potential toxicity. Overdose can lead to respiratory alkalosis and metabolic disturbances . Additionally, studies have indicated that while aspirin's acetyl group does not enhance the anti-inflammatory efficacy compared to non-acetylated salicylates like salsalate, it may increase gastrointestinal side effects .

Q & A

Q. What experimental methodologies are recommended for synthesizing acetylsalicylic acid (aspirin) from salicylic acid, and how can purity be optimized?

Aspirin synthesis involves esterification of salicylic acid with acetic anhydride under acidic catalysis (e.g., 85% phosphoric acid). Key steps include:

  • Reaction conditions : Heating at 50–60°C for 15–20 minutes to drive esterification .
  • Purification : Recrystallization using hot ethanol/water mixtures to remove unreacted salicylic acid .
  • Purity validation : Thin-layer chromatography (TLC) with ethyl acetate as the mobile phase to distinguish aspirin (Rf ~0.6) from salicylic acid (Rf ~0.3) . Yield optimization requires stoichiometric excess of acetic anhydride (1:3 molar ratio to salicylic acid) and controlled pH to minimize hydrolysis .

Q. How do titration methods compare to HPLC for quantifying acetylsalicylic acid in pharmaceutical formulations?

  • Direct/back-titration : Cost-effective but less precise due to interference from excipients or hydrolysis products. Back-titration overestimates aspirin content by 2–5% compared to HPLC .
  • HPLC : Gold standard with >99% accuracy using C18 columns, UV detection at 254 nm, and mobile phases like methanol:water (70:30) .
  • Validation : Cross-check results with spectrophotometry (λ = 296 nm for salicylic acid; λ = 265 nm for aspirin) to resolve discrepancies .

Q. What kinetic models describe aspirin hydrolysis in aqueous environments, and how are they experimentally validated?

Hydrolysis follows pseudo-first-order kinetics under physiological conditions (pH 7.0, 37°C). Key parameters:

  • Rate constant (k) : ~1.2 × 10⁻³ min⁻¹, determined via periodic sampling and HPLC quantification of salicylic acid .
  • Half-life (t₁/₂) : ~9.6 hours, calculated using t1/2=ln(2)/kt_{1/2} = \ln(2)/k . Experiments require buffered solutions (to stabilize pH) and controlled temperature to isolate hydrolysis from other degradation pathways .

Q. How are pharmacopeial standards applied to detect salicylic acid impurities in aspirin formulations?

USP/EP protocols mandate:

  • Chromatographic separation : HPLC with a salicylic acid-specific reference standard to avoid cross-contamination from aspirin degradation .
  • Limit tests : Impurity thresholds <0.1% w/w, enforced via peak area comparisons at 302 nm .
  • System suitability : Resolution (R > 2.0) between aspirin and salicylic acid peaks ensures method robustness .

Advanced Research Questions

Q. How do solid-state ¹⁷O NMR and DFT computations resolve hydrogen-bonding dynamics in aspirin vs. salicylic acid?

  • NMR analysis : ¹⁷O quadrupolar coupling tensors reveal asymmetrical hydrogen-bonding in salicylic acid dimers (ΔE > 10 kJ/mol) vs. symmetrical aspirin dimers (ΔE = 3.0 ± 0.5 kJ/mol) .
  • DFT validation : Plane-wave computations match experimental NMR parameters (chemical shift anisotropy <5% error), confirming aspirin’s lower proton-transfer energy barrier .

Q. What molecular mechanisms link aspirin and salicylic acid to cyclin A2/CDK2 inhibition in cancer chemoprevention?

  • Protein downregulation : Aspirin reduces CDK2 mRNA levels by 40–60% in HT-29 cells via proteasomal degradation (blocked by lactacystin) .
  • Direct binding : Salicylic acid quenches ANS-CDK2 fluorescence (Kd = 12 µM), with docking studies identifying Lys33/Asp145 as interaction sites .
  • Functional impact : In vitro kinase assays show 50% reduction in CDK2 activity post-treatment, correlating with G1/S cell-cycle arrest .

Q. How can Raman spectroscopy with multivariate analysis improve real-time monitoring of aspirin synthesis?

  • PLS modeling : Preprocessing via Savitzky-Golay smoothing and mean-centering reduces baseline drift, enabling simultaneous quantification of aspirin, salicylic acid, and acetic anhydride .
  • Validation metrics : RMSECV <0.8% and R² >0.98 for all components using 4 latent variables .
  • In-line application : Fiber-optic probes enable non-destructive monitoring of reaction progress (5 µL sample volume) .

Q. What pharmacokinetic interactions occur between aspirin and herbal compounds like red ginseng extract?

  • Study design : Co-administration in rats (10.42 mg/kg aspirin + 0.5 mg/g red ginseng) with serial blood sampling over 12 hours .
  • Analytical method : LC-MS/MS with LLOQ = 501.5 ng/mL for salicylic acid, achieving inter-day precision (RSD <8%) .
  • Findings : Red ginseng delays aspirin absorption (Tmax increased by 1.5 hours) but does not alter overall bioavailability (AUC 0–12h: 98% of control) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aspirin salicylic acid
Reactant of Route 2
Reactant of Route 2
Aspirin salicylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.